7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
The compound “7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It contains a quinazoline moiety, which is a type of heterocyclic compound . The molecule also contains a 3,4-dimethoxyphenethylamine moiety , which is a derivative of phenethylamine with methoxy substituents at the 3- and 4-positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which is a thiazole ring . The molecule also contains a carboxamide group and a 3,4-dimethoxyphenethylamine moiety .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : A study detailed the synthesis of related compounds, such as 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. This synthesis process highlights the intricate steps involved in creating complex quinazoline derivatives, similar to the compound (Danylchenko et al., 2016).
Biological Activity Prediction : The same study used computer prediction to identify potential biological activities for these compounds. It revealed possibilities such as antineurotic activity, which could be relevant for treatments related to male reproductive and erectile dysfunction. This gives an insight into the potential therapeutic applications of similar quinazoline derivatives (Danylchenko et al., 2016).
Antimicrobial Potential : Other research focused on similar quinazoline compounds has shown antimicrobial activity. For example, certain quinazolinone derivatives demonstrated significant antimicrobial properties, suggesting a potential avenue for the use of 7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide in combating microbial infections (Gein et al., 2015).
Chemical Properties and Reactions
Chemical Properties and Reactions : Studies have explored the chemical properties and reactions of related quinazoline derivatives. For instance, the synthesis and characterization of 3-heteroaryl 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating quinazoline structures were investigated. This research provides valuable information about the chemical behavior and potential reactivity of similar compounds (Gineinah, 2001).
N-Oxides of Heterocyclic Systems : Another study examined the N-oxides of new heterocyclic systems involving thiazoloquinazolines. The synthesis and investigation of these compounds' chemical properties could shed light on the behavior of similar quinazoline derivatives in various chemical environments (Kanazawa et al., 1985).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity. Given the wide range of biological activities reported for quinazoline derivatives , this compound could potentially be a candidate for drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are likely related to the cholinergic system and amyloid-beta (Aβ) aggregation . The compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (ACh), which facilitates neurotransmission . It may also inhibit the aggregation of Aβ, a protein that forms neurotoxic aggregates in Alzheimer’s disease (AD) .
Mode of Action
It may also bind to Aβ, preventing the protein from aggregating and forming neurotoxic plaques .
Biochemical Pathways
The inhibition of AChE and BuChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission . This can alleviate symptoms of diseases like AD, where cholinergic deficits are observed . The inhibition of Aβ aggregation can prevent the formation of neurotoxic plaques, a hallmark of AD .
Pharmacokinetics
Similar quinazoline derivatives are known to cross biological membranes in vivo , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action would be an enhancement of cholinergic neurotransmission due to increased ACh levels and a reduction in neurotoxic Aβ plaques . This could potentially alleviate symptoms of AD and other neurodegenerative disorders .
properties
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-10-12(22)4-5-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQPNFXJLOSCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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